molecular formula C31H31F3N2O7 B565067 2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid CAS No. 1356578-34-1

2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B565067
CAS No.: 1356578-34-1
M. Wt: 600.591
InChI Key: ICWNIJYICLTHNX-DKIIUIKKSA-N
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Description

2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as oxo, amino, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through reactions such as esterification, amidation, and cyclization. These intermediates are then subjected to further reactions under controlled conditions to yield the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Substitution reactions can replace specific functional groups with other groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

IUPAC Name

2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5.C2HF3O2/c32-27(33)19-31-26-14-8-7-13-23(26)16-18-24(28(31)34)30-25(17-15-21-9-3-1-4-10-21)29(35)36-20-22-11-5-2-6-12-22;3-2(4,5)1(6)7/h1-14,24-25,30H,15-20H2,(H,32,33);(H,6,7)/t24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWNIJYICLTHNX-DKIIUIKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31F3N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675667
Record name [(3S)-3-{[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356578-34-1
Record name [(3S)-3-{[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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